molecular formula C24H30O6 B273493 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione

2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione

Numéro de catalogue B273493
Poids moléculaire: 414.5 g/mol
Clé InChI: LOUBSQZNMGONGE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione, also known as HDM-2 inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. This compound is a potent inhibitor of the human MDM2 protein, which plays a crucial role in regulating the activity of the tumor suppressor protein p53. The inhibition of MDM2 by HDM-2 inhibitor leads to the activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells.

Mécanisme D'action

The mechanism of action of 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione inhibitor involves the inhibition of MDM2, which is an E3 ubiquitin ligase that promotes the degradation of p53. Binding of 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione inhibitor to MDM2 disrupts the interaction between MDM2 and p53, leading to the stabilization and activation of p53. Activated p53 induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth.
Biochemical and Physiological Effects:
2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione inhibitor has been shown to have several biochemical and physiological effects, including the activation of p53, induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis. The compound has also been found to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione inhibitor is its high specificity for MDM2, which minimizes off-target effects. The compound has also been shown to have good pharmacokinetic properties, including high oral bioavailability and long half-life. However, one of the limitations of 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione inhibitor is its potential toxicity, which may limit its clinical application.

Orientations Futures

There are several future directions for the research and development of 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione inhibitor. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential of 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione inhibitor as a combination therapy with other anticancer agents. Moreover, the development of novel 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione inhibitors with improved efficacy and reduced toxicity is an important area of research. Finally, the exploration of the therapeutic potential of 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione inhibitor in other diseases beyond cancer is an interesting avenue for future investigation.
Conclusion:
In conclusion, 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione inhibitor is a promising therapeutic agent for the treatment of cancer and other diseases. The compound has shown potent activity against MDM2, leading to the activation of p53 and inhibition of tumor growth. Further research is needed to optimize the synthesis method, investigate the potential of combination therapy, develop novel 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione inhibitors, and explore the therapeutic potential in other diseases.

Méthodes De Synthèse

The synthesis of 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione inhibitor involves several steps, including the condensation of 2,4-dimethylcyclohexanone with 4-hydroxy-3-methoxybenzaldehyde to form the intermediate compound, which is then reacted with 2,4-pentanedione to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.

Applications De Recherche Scientifique

2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione inhibitor has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors. The compound has shown promising results in inducing tumor regression and improving survival rates in animal models and human patients. 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione inhibitor has also been investigated as a potential therapy for other diseases, such as viral infections and neurodegenerative disorders.

Propriétés

Nom du produit

2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione

Formule moléculaire

C24H30O6

Poids moléculaire

414.5 g/mol

Nom IUPAC

2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione

InChI

InChI=1S/C24H30O6/c1-23(2)9-15(26)21(16(27)10-23)20(13-6-7-14(25)19(8-13)30-5)22-17(28)11-24(3,4)12-18(22)29/h6-8,20-21,25,28H,9-12H2,1-5H3

Clé InChI

LOUBSQZNMGONGE-UHFFFAOYSA-N

SMILES

CC1(CC(=O)C(C(=O)C1)C(C2=CC(=C(C=C2)O)OC)C3=C(CC(CC3=O)(C)C)O)C

SMILES canonique

CC1(CC(=O)C(C(=O)C1)C(C2=CC(=C(C=C2)O)OC)C3=C(CC(CC3=O)(C)C)O)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.